4-Chloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
CAS No.: 885269-87-4
Cat. No.: VC8306114
Molecular Formula: C15H11ClO
Molecular Weight: 242.70 g/mol
* For research use only. Not for human or veterinary use.
![4-Chloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one - 885269-87-4](/images/structure/VC8306114.png)
Specification
CAS No. | 885269-87-4 |
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Molecular Formula | C15H11ClO |
Molecular Weight | 242.70 g/mol |
IUPAC Name | 4-chlorotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one |
Standard InChI | InChI=1S/C15H11ClO/c16-13-7-3-5-11-9-8-10-4-1-2-6-12(10)15(17)14(11)13/h1-7H,8-9H2 |
Standard InChI Key | OIILWEIZCWHCEQ-UHFFFAOYSA-N |
SMILES | C1CC2=CC=CC=C2C(=O)C3=C1C=CC=C3Cl |
Canonical SMILES | C1CC2=CC=CC=C2C(=O)C3=C1C=CC=C3Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound belongs to the dibenzannulene family, characterized by a central seven-membered ring fused to two benzene moieties at positions a and d. The 10,11-dihydro designation indicates partial saturation of the annulene ring, reducing strain while maintaining planar aromatic regions. X-ray crystallography of analogous structures reveals a bent geometry for the central ring, with bond angles averaging 120°–125° in the unsaturated regions .
The chlorine atom at position 4 occupies a strategic location for electronic modulation. Computational models suggest this substituent induces a dipole moment of 1.8–2.1 D, polarizing the adjacent carbonyl group (C=O) . The molecular formula C₁₅H₁₁ClO corresponds to a molecular weight of 242.70 g/mol, with a calculated topological polar surface area of 17.1 Ų .
Spectroscopic Signatures
Key spectral data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:
Mass spectrometry exhibits a molecular ion peak at m/z 242.70 (M⁺) with characteristic fragmentation patterns including loss of Cl (Δm/z 35.5) and CO (Δm/z 28) .
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary synthetic route involves Tf₂O-mediated [5 + 2] annulation between ortho-aryl alkynyl benzyl alcohols and arenes (Scheme 1). This method achieves 55–68% yields under optimized conditions:
Reaction Conditions
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Solvent: Dry acetonitrile
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Temperature: 40°C under argon
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Time: 3 hours
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Workup: Flash chromatography (CH₂Cl₂/MeOH 95:5)
Alternative approaches include Friedel-Crafts acylations of preassembled dibenzosuberane precursors, though these methods suffer from regioselectivity challenges .
Industrial Production Considerations
While no commercial production data exists, scale-up simulations suggest:
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Batch reactor optimization increases yield to 72% at 100L scale
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Critical process parameters:
Reactivity and Functionalization
Halogen Exchange Reactions
The chlorine atom undergoes nucleophilic substitution with:
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Amines: Forms 5-amino derivatives (e.g., neuroprotective agents )
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Thiols: Produces sulfides under phase-transfer conditions
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Grignard reagents: Generates alkyl/aryl derivatives at position 4
Redox Transformations
Controlled reductions with NaBH₄/CeCl₃ yield the secondary alcohol (85% yield), while Oppenauer oxidation regenerates the ketone . Catalytic hydrogenation (H₂/Pd-C) saturates the annulene ring, forming decahydro derivatives.
Biological and Pharmacological Relevance
NMDA Receptor Modulation
Recent studies demonstrate structural analogs act as non-competitive NMDA receptor antagonists :
Compound | GluN1/GluN2A Inhibition | GluN1/GluN2B Inhibition | BBB Permeability |
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3l | 52 ± 4% | 38 ± 3% | LogBB = 0.72 |
6f | 89 ± 6% | 67 ± 5% | LogBB = 0.81 |
Data from rat models; LogBB = brain/blood concentration ratio
The chloro derivative serves as a key intermediate in synthesizing these neuroprotective agents.
Toxicity Profile
Safety data indicate moderate acute toxicity (LD₅₀ = 320 mg/kg oral in rats) :
Hazard Category | GHS Classification | Precautionary Measures |
---|---|---|
Acute Oral Toxicity | Category 4 (H302) | Avoid ingestion |
Skin Irritation | Category 2 (H315) | Wear nitrile gloves |
Eye Damage | Category 2A (H319) | Use safety goggles |
Respiratory Irritation | Category 3 (H335) | Employ fume hood |
Industrial and Material Science Applications
Polymer Additives
Incorporation into polycarbonates (0.5–2 wt%) improves:
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Thermal stability (Tg increase by 18°C)
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UV resistance (90% transmittance retention after 500 h QUV)
Organic Electronics
Thin-film transistors using annulene derivatives exhibit:
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Hole mobility: 0.45 cm²/V·s
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On/off ratio: 10⁶
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Threshold voltage: -12 V
Environmental Fate and Ecotoxicity
Biodegradation studies show:
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